molecular formula C9H14O B020809 2-Ethynyl-3-pentyloxirane CAS No. 106726-95-8

2-Ethynyl-3-pentyloxirane

Cat. No.: B020809
CAS No.: 106726-95-8
M. Wt: 138.21 g/mol
InChI Key: OPQDDSIQEQTGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-pentyloxirane is an epoxide (oxirane) derivative with a molecular formula of C₉H₁₈O. Its structure consists of a three-membered epoxide ring substituted with an ethyl group (-CH₂CH₃) at position 2 and a pentyl group (-CH₂CH₂CH₂CH₂CH₃) at position 3 (SMILES: C(C1C(CCCCC)O1)C) . Key identifiers include:

  • CAS Number: 117842-33-8
  • Synonyms: 3-Nonene oxide, Oxirane, 2-ethyl-3-pentyl
  • InChIKey: BRBFKTQUGYOOEX-UHFFFAOYSA-N

Properties

CAS No.

106726-95-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-ethynyl-3-pentyloxirane

InChI

InChI=1S/C9H14O/c1-3-5-6-7-9-8(4-2)10-9/h2,8-9H,3,5-7H2,1H3

InChI Key

OPQDDSIQEQTGEG-UHFFFAOYSA-N

SMILES

CCCCCC1C(O1)C#C

Canonical SMILES

CCCCCC1C(O1)C#C

Synonyms

Oxirane, 2-ethynyl-3-pentyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Alkyl-Substituted Epoxides

Compound Name CAS Number Molecular Formula Substituent Chain Length Key Properties/Applications
2-Ethyl-3-pentyloxirane 117842-33-8 C₉H₁₈O Ethyl (C2) + Pentyl (C5) Intermediate in organic synthesis
1,2-Epoxyhexane 1436-34-6 C₆H₁₂O Hexyl (C6) Solvent; polymer precursor
Decyloxirane 2855-19-8 C₁₀H₂₀O Decyl (C10) Surfactant synthesis; lubricant additives
2-Tetradecyloxirane 7320-37-8 C₁₄H₂₈O Tetradecyl (C14) Hydrophobic coatings; plasticizers
1,2-Epoxydecane 2404-44-6 C₁₀H₂₀O Decane backbone Cross-linking agent in epoxy resins
13-Oxabicyclo[10.1.0]tridecane 286-99-7 C₁₂H₂₂O Bicyclic structure Specialty polymers; high thermal stability

Key Observations:

Substituent Chain Length and Reactivity :

  • Shorter chains (e.g., 1,2-Epoxyhexane) enhance solubility in polar solvents, making them suitable for homogeneous reactions. In contrast, longer chains (e.g., 2-Tetradecyloxirane) increase hydrophobicity, favoring applications in coatings .
  • 2-Ethyl-3-pentyloxirane’s mixed substituents (C2 + C5) balance reactivity and steric hindrance, enabling selective ring-opening reactions .

Thermal and Mechanical Properties :

  • Bicyclic epoxides like 13-Oxabicyclo[10.1.0]tridecane exhibit higher thermal stability due to their rigid structures, whereas linear alkyl epoxides (e.g., Decyloxirane) prioritize flexibility .

Industrial Applications: Epoxides with C10+ chains are prevalent in surfactants and lubricants, while smaller analogs (C6–C9) are used in adhesives and resins. 2-Ethyl-3-pentyloxirane’s intermediate chain length positions it as a versatile monomer for tailored polymer systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.